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Compound of Interest

Compound Name: Rhodium--vanadium (1/3)

Cat. No.: B15484609 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the crystal structure

determination of the intermetallic compound Rhodium Vanadium (RhV3). The information

presented herein is crucial for understanding the material's properties and for its potential

applications in various scientific and industrial fields, including catalysis and materials science,

which can be of interest to professionals in drug development seeking novel materials for

catalytic processes.

Crystal Structure of RhV3: An A15 Type
Superconductor
The intermetallic compound RhV3 crystallizes in the A15 cubic structure, a common structure

type for many superconducting materials. This structure is characterized by a specific

arrangement of atoms within a cubic unit cell.

Based on established crystallographic data from phase diagrams of the Rhodium-Vanadium

binary alloy system, the crystal structure of RhV3 is identified as the Cr3Si (A15) prototype[1]

[2].

Table 1: Crystallographic Data for RhV3
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Parameter Value

Compound RhV3

Crystal System Cubic

Space Group Pm-3n (No. 223)

Pearson Symbol cP8

Prototype Cr3Si (A15)

The A15 structure type is characterized by a cubic lattice with vanadium atoms forming a body-

centered cubic (BCC) sublattice, while rhodium atoms are situated in pairs on the faces of the

cube. This specific arrangement gives rise to chains of vanadium atoms running parallel to the

crystallographic axes, a feature believed to be crucial for the superconducting properties

observed in many A15 compounds.

Table 2: Atomic Positions for RhV3 in the Pm-3n Space Group

Atom Wyckoff Position Fractional Coordinates

Rh 2a (0, 0, 0)

V 6c (1/4, 0, 1/2)

(1/2, 1/4, 0)

(0, 1/2, 1/4)

(3/4, 0, 1/2)

(1/2, 3/4, 0)

(0, 1/2, 3/4)

Experimental Determination of Crystal Structure
The determination of the crystal structure of a novel intermetallic compound like RhV3 typically

involves a multi-step experimental process.
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Synthesis of Polycrystalline RhV3
The synthesis of a high-purity polycrystalline sample is the foundational step. A common and

effective method for producing intermetallic compounds is arc melting.

Experimental Protocol: Arc Melting Synthesis

Starting Materials: High-purity rhodium (Rh) and vanadium (V) metals (typically >99.9%

purity) are used as starting materials.

Stoichiometry: The metals are weighed in a stoichiometric ratio of 1:3 (Rh:V).

Melting Procedure: The weighed metals are placed on a water-cooled copper hearth within

an arc furnace. The furnace chamber is evacuated to a high vacuum and then backfilled with

an inert gas, such as argon, to prevent oxidation.

Homogenization: An electric arc is struck between a non-consumable tungsten electrode and

the sample, melting the constituents. The sample is typically flipped and re-melted several

times to ensure homogeneity.

Annealing: To promote the formation of the desired equilibrium phase and to relieve any

stresses induced during melting, the resulting ingot is sealed in a quartz tube under vacuum

and annealed at an elevated temperature (e.g., 1000-1200 °C) for an extended period (e.g.,

several days to a week).

Structural Characterization by X-ray Diffraction (XRD)
X-ray diffraction (XRD) is the primary technique used to determine the crystal structure of a

material. For a polycrystalline sample, powder XRD is employed.

Experimental Protocol: Powder X-ray Diffraction

Sample Preparation: A small portion of the annealed RhV3 ingot is ground into a fine powder

to ensure random orientation of the crystallites.

Data Collection: The powder is mounted on a sample holder in a powder diffractometer. A

monochromatic X-ray beam (commonly Cu Kα radiation) is directed at the sample. The

diffracted X-rays are detected as a function of the diffraction angle (2θ).
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Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, contains a series

of peaks corresponding to the crystallographic planes of the RhV3 structure.

Rietveld Refinement
The collected powder XRD data is then analyzed using the Rietveld refinement method. This is

a powerful technique that involves fitting a calculated diffraction pattern to the experimental

data. The calculated pattern is generated from a structural model that includes parameters

such as the space group, lattice parameters, atomic positions, and site occupancies.

Logical Workflow for Rietveld Refinement
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Caption: Workflow for Crystal Structure Determination using Rietveld Refinement.
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By iteratively adjusting the parameters of the structural model, the difference between the

calculated and experimental patterns is minimized. A successful Rietveld refinement yields

accurate values for the lattice parameters and atomic coordinates, confirming the A15 crystal

structure of RhV3.

Signaling Pathways and Logical Relationships in
Materials Discovery
The process of determining a crystal structure is part of a larger workflow in materials science,

which can be visualized as a logical progression from theoretical prediction to experimental

validation and property analysis.
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Caption: Logical Workflow in Materials Discovery and Characterization.

This guide provides a foundational understanding of the crystal structure of RhV3 and the

experimental and analytical techniques employed in its determination. This knowledge is

essential for any further investigation into the physical and chemical properties of this and

related intermetallic compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/product/b15484609?utm_src=pdf-custom-synthesis
https://dl.asminternational.org/handbooks/edited-volume/36/chapter/473796/Rh-Rhodium-Binary-Alloy-Phase-Diagrams
https://dl.asminternational.org/handbooks/edited-volume/chapter-pdf/468503/a0006199.pdf
https://www.benchchem.com/product/b15484609#crystal-structure-determination-of-rhv3
https://www.benchchem.com/product/b15484609#crystal-structure-determination-of-rhv3
https://www.benchchem.com/product/b15484609#crystal-structure-determination-of-rhv3
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15484609?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15484609?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

